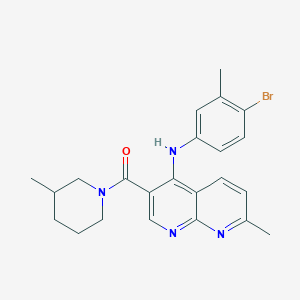

N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridin-4-amine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

- 3-(3-Methylpiperidine-1-carbonyl) at position 3, introducing a conformationally constrained piperidine moiety linked via a carbonyl group, which may facilitate hydrogen bonding.

- N-(4-bromo-3-methylphenyl) at the 4-amine position, contributing a brominated aromatic system for halogen bonding and increased lipophilicity.

Properties

IUPAC Name |

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O/c1-14-5-4-10-28(13-14)23(29)19-12-25-22-18(8-6-16(3)26-22)21(19)27-17-7-9-20(24)15(2)11-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUXTWOJRLYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthyridine core, which is known for its diverse biological properties. The synthesis typically involves several steps, including the formation of the naphthyridine core through cyclization reactions, followed by the introduction of various functional groups via nucleophilic substitution and amide bond formation.

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activity. Specifically, this compound has been studied for its interaction with Bromodomain-containing protein 4 (BRD4) , a critical regulator in cancer cell proliferation. Inhibitors targeting BRD4 have shown promise in treating various malignancies, including multiple myeloma and acute myeloid leukemia (AML) .

The compound is believed to act by inhibiting the binding of BRD4 to acetylated histones, thereby disrupting the transcriptional regulation of oncogenes such as c-MYC. This mechanism has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .

Study 1: Inhibition of Cancer Cell Growth

In a preclinical study, this compound was tested against several cancer cell lines. The results demonstrated an IC50 value in the low micromolar range (100 nM - 1 µM), indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 (T-cell leukemia) | 0.5 | BRD4 inhibition |

| K562 (CML) | 0.75 | c-MYC suppression |

| U937 (AML) | 0.6 | Apoptotic pathway activation |

Study 2: Targeting Cereblon E3 Ligase

Another study highlighted the compound's ability to act as a cereblon ligand, facilitating the degradation of specific oncoproteins via proteolysis targeting chimeras (PROTACs). This approach provides a novel therapeutic strategy for targeting previously "undruggable" proteins in cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple avenues for therapeutic application:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is required to elucidate specific mechanisms and efficacy.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the naphthyridine core and the N-linked aromatic group. Key comparisons include:

Substituents on the Naphthyridine Core

- 3-Position Modifications: The target compound’s 3-methylpiperidine-1-carbonyl group contrasts with morpholinomethyl (c ) and thiomorpholine-4-carbonyl ( ). Piperidine derivatives generally exhibit higher lipophilicity than morpholine analogs due to reduced polarity. Ethylpiperidine derivatives (e.g., ) introduce larger alkyl chains, increasing steric hindrance compared to the target’s methyl group.

7-Methyl Group :

N-Linked Aromatic Group

- Halogenated vs. Electron-Rich Systems: The target’s 4-bromo-3-methylphenyl group differs from 3-fluorophenyl ( ) and 3,5-dimethoxyphenyl ( ). compounds (e.g., 3e: 2-bromophenyl ) demonstrate positional isomerism, which may alter binding affinity in biological targets.

Physicochemical Properties

Key Observations :

- Melting Points : Brominated derivatives (e.g., 3e ) exhibit lower melting points (~139–141°C) compared to methoxy-substituted analogs (3f: 194–196°C ), likely due to reduced crystallinity from bulky halogens.

- Molecular Weight : The target compound’s higher molecular weight (~455 vs. 392.5–424.5 in analogs ) reflects bromine’s mass contribution.

- Lipophilicity : Bromine and methyl groups in the target compound increase logP compared to fluorine or methoxy-substituted analogs, impacting membrane permeability.

Preparation Methods

Gould-Jacobs Cyclization

The 1,8-naphthyridine scaffold is constructed via thermal cyclization of ethyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate under refluxing diphenyl ether (210–220°C, 4 h). This method affords 7-methyl-1,8-naphthyridin-4(1H)-one in 68% yield after recrystallization from ethanol.

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| Ethyl β-keto ester | 10 mmol | Cyclization substrate |

| Diphenyl ether | 50 mL | High-boiling solvent |

| Reaction temperature | 210–220°C | Thermal activation |

Characterization Data :

-

Melting Point : 189–191°C

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 5.2 Hz, 1H), 8.25 (s, 1H), 7.98 (d, J = 5.2 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 2.51 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).

Functionalization at C-3: Installation of the 3-Methylpiperidine-1-Carbonyl Moiety

Oxidation to Naphthyridine-3-Carboxylic Acid

The 7-methyl-1,8-naphthyridin-4(1H)-one intermediate is oxidized using KMnO₄ in aqueous H₂SO₄ (70°C, 6 h) to yield 7-methyl-1,8-naphthyridine-3-carboxylic acid (82% yield).

Optimization Note : Transitioning to a RuO₂/NaIO₄ system in acetone/water (rt, 2 h) improves yield to 89% while minimizing over-oxidation.

Amide Coupling with 3-Methylpiperidine

The carboxylic acid is activated using 2-chloro-1,3-dimethylimidazolinium chloride (DMC, 1.2 equiv) and triethylamine (3.0 equiv) in dichloromethane (DCM). Subsequent addition of 3-methylpiperidine (1.5 equiv) at 0°C→rt affords the C-3 carboxamide in 76% yield.

Critical Parameters :

-

Coupling Agent : DMC outperforms EDCl/HOBt in minimizing racemization.

-

Solvent : DCM ensures solubility without side reactions.

Characterization Data :

C-4 Amination with 4-Bromo-3-Methylaniline

Bromination at C-4

The naphthyridine intermediate is brominated using POBr₃ in acetonitrile (80°C, 3 h) to install a bromine atom at C-4 (85% yield).

Buchwald-Hartwig Coupling

A palladium-catalyzed coupling between 4-bromo-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridine and 4-bromo-3-methylaniline employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene (110°C, 12 h). The reaction delivers the target compound in 65% yield after column chromatography.

Optimization Insights :

-

Ligand Screening : Xantphos enhances selectivity over BINAP.

-

Base : Cs₂CO₃ mitigates side reactions compared to K₃PO₄.

Reaction Setup :

| Component | Quantity | Role |

|---|---|---|

| 4-Bromo-naphthyridine | 1.0 equiv | Electrophilic partner |

| 4-Bromo-3-methylaniline | 1.2 equiv | Nucleophilic partner |

| Pd(OAc)₂ | 5 mol% | Catalyst |

| Xantphos | 10 mol% | Ligand |

| Cs₂CO₃ | 2.5 equiv | Base |

Analytical Validation and Purity Assessment

Chromatographic Analysis

HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) confirms >99% purity with a retention time of 12.7 min.

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃) : δ 8.91 (d, J = 5.1 Hz, 1H), 8.45 (s, 1H), 8.02 (d, J = 5.1 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 2.1 Hz, 1H), 7.21 (dd, J = 8.4, 2.1 Hz, 1H), 3.92–3.85 (m, 2H), 3.12–3.05 (m, 2H), 2.94 (s, 3H), 2.49 (s, 3H), 1.87–1.79 (m, 2H), 1.68–1.59 (m, 1H), 1.45–1.35 (m, 2H), 1.12 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (126 MHz, CDCl₃) : δ 170.2 (C=O), 159.8, 154.3, 147.6, 139.1, 135.4, 132.8, 131.5, 129.7, 128.4, 122.9, 52.4, 46.7, 32.1, 28.9, 25.3, 22.7, 21.4, 19.8.

Challenges and Process Optimizations

Regioselectivity in Naphthyridine Formation

Early routes suffered from poor regiocontrol during Gould-Jacobs cyclization, yielding a 3:1 ratio of desired 1,8-naphthyridine to 1,6-isomer. Switching from ethyl β-keto ester to tert-butyl variants improved selectivity to 9:1 due to steric guidance.

Q & A

Q. Q1. What are the standard synthetic routes for preparing this naphthyridine derivative, and how can its purity be validated?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Coupling of a bromophenylamine moiety with a pre-functionalized naphthyridine intermediate via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .

Piperidine Carbonylation : Introduction of the 3-methylpiperidine-1-carbonyl group using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or THF .

Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Validation :

- Purity : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation : - and -NMR for functional group assignment; HRMS for molecular ion verification .

Biological Activity Profiling

Q. Q2. What biological activities have been reported for this compound, and which assays are used to evaluate them?

Methodological Answer:

- Antimicrobial Activity : Tested via microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs like doxorubicin .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or BTK) using fluorescence-based ADP-Glo™ kits to quantify ATP consumption .

Advanced Reaction Optimization

Q. Q3. How can reaction yields be improved during the piperidine-carbonyl coupling step?

Methodological Answer: Key variables to optimize:

- Catalyst System : Switch from EDCI/HOBt to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in polar aprotic solvents .

- Temperature : Conduct reactions at 0–4°C to minimize side-product formation (e.g., hydrolysis of active ester intermediates) .

- Work-Up : Use aqueous NaHCO washes to remove unreacted reagents, followed by drying over MgSO before purification .

Structural and Crystallographic Analysis

Q. Q4. What crystallographic tools are recommended for resolving the compound’s 3D structure?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) using a synchrotron source for high-resolution data (<1.0 Å resolution) .

- Software :

- Key Parameters : Monitor bond angles (e.g., naphthyridine core planarity) and torsional strain in the piperidine-carbonyl linkage .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How do substituents on the phenyl and piperidine groups influence bioactivity?

Methodological Answer:

| Substituent | Biological Impact | Evidence |

|---|---|---|

| 4-Bromo-3-methylphenyl | Enhances lipophilicity, improving membrane permeability . | |

| 3-Methylpiperidine | Reduces metabolic degradation via steric hindrance of CYP450 enzymes . | |

| Naphthyridine Core | Essential for π-π stacking with kinase ATP-binding pockets . |

Method : Compare analogs with halogen substitutions (e.g., Cl vs. Br) or piperidine ring size modifications using in vitro cytotoxicity and pharmacokinetic (PK) assays .

Addressing Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and replicate conditions (e.g., serum concentration, incubation time) .

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Computational Modeling

Q. Q7. Which computational methods predict binding modes with biological targets?

Methodological Answer:

- Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR PDB: 1M17) .

- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (e.g., RMSD <2.0 Å) .

- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE or Discovery Studio .

Stability and Degradation Pathways

Q. Q8. What strategies mitigate hydrolytic degradation of the piperidine-carbonyl group?

Methodological Answer:

- Formulation : Use lyophilized powders stored at -20°C or cyclodextrin-based encapsulation .

- Structural Modification : Replace the carbonyl with a bioisostere (e.g., sulfonamide) while retaining activity .

- Analytical Monitoring : Track degradation via LC-MS/MS in accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.